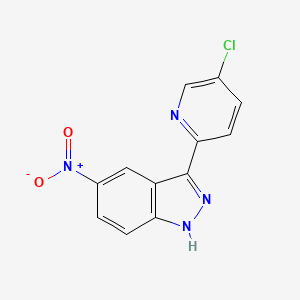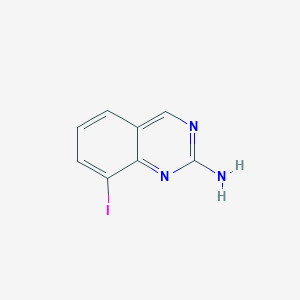
8-Iodoquinazolin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Iodoquinazolin-2-amine is a chemical compound belonging to the quinazoline family Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodoquinazolin-2-amine typically involves the iodination of quinazolin-2-amine. One common method is the electrophilic aromatic substitution reaction, where quinazolin-2-amine is treated with iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows:
Starting Material: Quinazolin-2-amine
Reagents: Iodine (I₂), Oxidizing agent (e.g., H₂O₂ or NaOCl)
Conditions: Acidic medium (e.g., acetic acid), Room temperature to moderate heating
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
化学反应分析
Types of Reactions: 8-Iodoquinazolin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different oxidation states and derivatives.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), Base (e.g., NaOH), Solvent (e.g., ethanol)
Oxidation: Oxidizing agents (e.g., KMnO₄, H₂O₂), Solvent (e.g., water, acetic acid)
Reduction: Reducing agents (e.g., NaBH₄, LiAlH₄), Solvent (e.g., THF, ethanol)
Coupling: Palladium catalysts, Ligands (e.g., triphenylphosphine), Base (e.g., K₂CO₃), Solvent (e.g., DMF, toluene)
Major Products:
Substitution: Derivatives with different functional groups replacing the iodine atom
Oxidation/Reduction: Various oxidation states and reduced forms of the compound
Coupling: Complex molecules with extended carbon chains or aromatic systems
科学研究应用
8-Iodoquinazolin-2-amine has several applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in cancer research due to its ability to inhibit specific enzymes and pathways.
Biological Studies: The compound is used to study the biological activities of quinazoline derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Biology: It is employed in the design and synthesis of molecular probes for studying biological processes and pathways.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 8-Iodoquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom enhances the compound’s binding affinity and selectivity towards these targets. For example, in cancer research, it may inhibit kinases involved in cell proliferation and survival pathways, leading to apoptosis or cell cycle arrest.
相似化合物的比较
8-Aminoquinoline: A structurally similar compound with an amino group at the 8th position instead of iodine. It is known for its antimalarial activity.
Quinazolin-4-amine: Another quinazoline derivative with potential anticancer properties.
Gefitinib: A quinazoline-based drug used as an epidermal growth factor receptor (EGFR) inhibitor in cancer therapy.
Uniqueness: 8-Iodoquinazolin-2-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing novel therapeutic agents and studying various biological processes.
属性
分子式 |
C8H6IN3 |
|---|---|
分子量 |
271.06 g/mol |
IUPAC 名称 |
8-iodoquinazolin-2-amine |
InChI |
InChI=1S/C8H6IN3/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H,(H2,10,11,12) |
InChI 键 |
OYMPAKCKNIHQEU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CN=C(N=C2C(=C1)I)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate](/img/structure/B11851349.png)

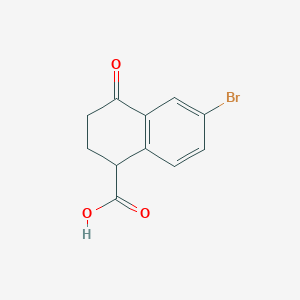

![3-(Cyclopropylmethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11851381.png)

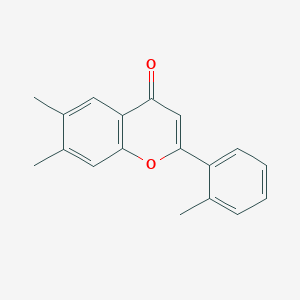

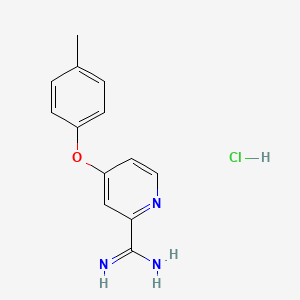
![3-(1H-Indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B11851409.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(1,1-dimethylethyl)-2-methyl-](/img/structure/B11851416.png)
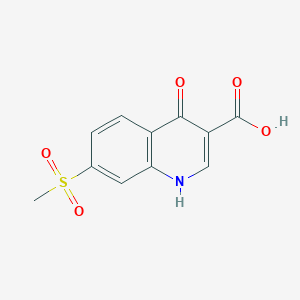
![1-Neopentyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]](/img/structure/B11851429.png)
